N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is a compound that features two indole moieties connected via an ethyl chain and an acetamide group. Indole derivatives are significant in various fields due to their biological activities and presence in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide typically involves the coupling of tryptamine with a substituted indole acetic acid derivative. A common method for this coupling is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction proceeds as follows:
Reactants: Tryptamine and 4-methylindole-1-acetic acid.
Reagent: N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and solvents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different substituent on the acetamide group.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Features a naphthalene ring instead of a second indole ring.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide is unique due to its dual indole structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This dual indole structure can enhance its interaction with multiple biological targets, potentially leading to a broader range of applications.
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O/c1-15-5-4-8-20-17(15)10-12-24(20)14-21(25)22-11-9-16-13-23-19-7-3-2-6-18(16)19/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,25) |
InChI Key |
LGPQFXSKCHRKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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